Cinnamic Acid

Description

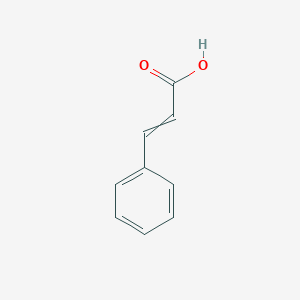

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-phenylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 |

Source

|

| Record name | cinnamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022489 |

Source

|

| Record name | E-Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour |

Source

|

| Record name | Cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

298.00 to 300.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) |

Source

|

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

140-10-3, 621-82-9 |

Source

|

| Record name | trans-Cinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | E-Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 °C |

Source

|

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Biosynthesis of Cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, an unsaturated carboxylic acid, is a pivotal intermediate in the biosynthesis of a vast array of natural products in plants.[1] Its derivatives form the basis for numerous pharmacologically active compounds, including flavonoids, lignans, and stilbenes.[2] This technical guide provides an in-depth exploration of the natural sources of cinnamic acid and a detailed overview of its biosynthetic pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.

Natural Sources of Cinnamic Acid

Cinnamic acid and its derivatives are widely distributed throughout the plant kingdom, often found in their free form or as esters.[3] While present in many green plants in trace amounts, higher concentrations are typically found in specific species and plant parts.[3] The name "cinnamic" itself is derived from cinnamon (Cinnamomum zeylanicum), a primary and well-known source.[3] Other significant natural sources include balsams like storax, Peru balsam, and Tolu balsam, as well as shea butter.

Quantitative Data on Cinnamic Acid Content

The concentration of cinnamic acid varies considerably among different plant species and even within different parts of the same plant. The following table summarizes quantitative data from various studies, primarily focusing on species of the Cinnamomum genus.

| Plant Species | Plant Part | Concentration of Cinnamic Acid | Reference |

| Cinnamomum verum | Bark | 4330 µg/g | |

| Cinnamomum loureirii | Bark | 16.97 mg/g of MeOH extract | |

| Cinnamomum loureirii | Leaf | 2.50 mg/g of MeOH extract | |

| Cinnamomum camphora | Bark | 0.31 mg/g of MeOH extract | |

| Cinnamomum camphora | Leaf | 0.26 mg/g of MeOH extract | |

| Cinnamomum camphora | Heartwood | 0.69 mg/g of MeOH extract | |

| Cinnamomum japonicum | Bark | 0.23 mg/g of MeOH extract | |

| Cinnamomum japonicum | Leaf | 0.10 mg/g of MeOH extract | |

| Cinnamomum japonicum | Heartwood | 0.10 mg/g of MeOH extract | |

| Commercial Cinnamon Powder A | Powder | 47.60 mg/g of MeOH extract | |

| Commercial Cinnamon Powder B | Powder | 37.76 mg/g of MeOH extract | |

| Commercial Cinnamon Powder C | Powder | 22.87 mg/g of MeOH extract | |

| Strawberries (immature green) | Fruit | up to 4.97 µg/g |

Biosynthesis of Cinnamic Acid

The biosynthesis of cinnamic acid in plants is a well-characterized process that begins with the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids.

The Shikimate Pathway and Phenylalanine Synthesis

The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose-4-phosphate, into chorismate. Chorismate is a critical branch-point intermediate that leads to the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. For the biosynthesis of cinnamic acid, the pathway proceeds to the formation of L-phenylalanine.

The Phenylpropanoid Pathway: The Role of Phenylalanine Ammonia-Lyase (PAL)

The entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . This pivotal step converts L-phenylalanine into trans-cinnamic acid and ammonia. PAL is a key regulatory enzyme in this pathway, and its activity is often induced by various stimuli such as light, wounding, and pathogenic attack.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the core biosynthetic pathway leading to cinnamic acid.

Experimental Protocols

Extraction of Cinnamic Acid from Plant Material

1. Microwave-Assisted Extraction (MAE)

This method offers rapid extraction with reduced solvent consumption.

-

Apparatus: Microwave reactor equipped with a reflux condenser.

-

Procedure:

-

Weigh 2.5 g of dried, powdered plant material and place it in the microwave extraction vessel.

-

Add 50 mL of the extraction solvent (e.g., 59% ethanol in water).

-

Seal the vessel and place it in the microwave reactor.

-

Set the microwave power (e.g., 147.5 W) and extraction time (e.g., 3.4 minutes).

-

After irradiation, allow the vessel to cool to room temperature.

-

Filter the extract through Whatman No. 41 filter paper.

-

Adjust the final volume to 50 mL with the extraction solvent and store at 4°C prior to analysis.

-

2. Reflux Extraction

A conventional and widely used method for the extraction of plant secondary metabolites.

-

Apparatus: Reflux extractor with a water bath.

-

Procedure:

-

Place a known quantity of dried, powdered plant material (e.g., 10 g) into a round-bottom flask.

-

Add the extraction solvent (e.g., 200 mL of methanol).

-

Assemble the reflux apparatus and heat the mixture in a water bath to the boiling point of the solvent.

-

Maintain the reflux for a specified period (e.g., 2 hours).

-

After cooling, filter the extract.

-

Evaporate the solvent in vacuo to obtain the crude extract.

-

Quantification of Cinnamic Acid by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive method for the quantification of cinnamic acid in plant extracts.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water is commonly used. For example, a linear gradient from 20% to 100% methanol over 30 minutes. An alternative isocratic mobile phase consists of acetonitrile and phosphate buffer solution (pH 2.5) in a 35:65 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 269 nm or 290 nm.

-

Injection Volume: 10 µL.

-

Quantification: Prepare a calibration curve using a series of standard solutions of trans-cinnamic acid of known concentrations. The concentration of cinnamic acid in the plant extracts is determined by comparing the peak area with the calibration curve.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay measures the enzymatic activity of PAL by quantifying the formation of trans-cinnamic acid.

-

Principle: The formation of trans-cinnamic acid from L-phenylalanine is monitored by measuring the increase in absorbance at 290 nm.

-

Reagents:

-

Extraction Buffer

-

Reaction Buffer (e.g., Tris-HCl, pH 8.8)

-

L-phenylalanine solution (substrate)

-

Stop Solution (e.g., HCl)

-

-

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

Enzyme Assay: a. Pre-warm the reaction buffer and L-phenylalanine solution to 30°C. b. In a cuvette, mix the reaction buffer and the enzyme extract. c. Initiate the reaction by adding the L-phenylalanine solution. d. Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding the stop solution. f. Measure the absorbance of the reaction mixture at 290 nm against a blank (a reaction mixture without the enzyme extract or with the stop solution added at time zero).

-

Calculation: The PAL activity is calculated based on the change in absorbance and is typically expressed as units per milligram of protein or per gram of fresh weight. One unit of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

-

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthesis of cinnamic acid. The quantitative data presented highlights the significant variation in cinnamic acid content across different plant species and tissues. The elucidation of the biosynthetic pathway, from the shikimate pathway through the action of PAL, offers targets for metabolic engineering to enhance the production of this valuable compound. The detailed experimental protocols for extraction, quantification, and enzyme activity assays serve as a practical resource for researchers in the field. A thorough understanding of these aspects is crucial for the effective exploration and utilization of cinnamic acid and its derivatives in drug development and other industrial applications.

References

- 1. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes | Semantic Scholar [semanticscholar.org]

- 3. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth overview of the various types of cinnamic acid derivatives and analogues, their biological activities, and the experimental methodologies used in their synthesis and evaluation.

Classification of Cinnamic Acid Derivatives and Analogues

Cinnamic acid derivatives can be broadly categorized into four main classes based on their origin and structural modifications:

-

Naturally Occurring Derivatives: These are primarily substituted on the phenyl ring with hydroxyl and/or methoxy groups. They are widely found in plants and are consumed as part of the human diet.[1]

-

Synthetic Ester Derivatives: These are synthesized by modifying the carboxylic acid group of cinnamic acid or its naturally occurring derivatives through esterification with various alcohols.

-

Synthetic Amide Derivatives: This class involves the formation of an amide bond between the carboxylic acid group of a cinnamic acid scaffold and various amines.

-

Hybrid/Conjugate Molecules: These are complex structures where a cinnamic acid moiety is chemically linked to another pharmacologically active molecule to create a new chemical entity with potentially synergistic or novel biological activities.

Types of Cinnamic Acid Derivatives and Analogues

Naturally Occurring Cinnamic Acid Derivatives

These compounds are the biosynthetic precursors to a wide range of other natural products, including flavonoids, lignans, and stilbenes.[1] The most common naturally occurring derivatives are distinguished by the substitution pattern on the phenyl ring.

| Derivative Name | Substituents on Phenyl Ring | Common Sources |

| p-Coumaric Acid | 4-hydroxy | Fruits, vegetables, cereals[1] |

| Caffeic Acid | 3,4-dihydroxy | Coffee, fruits, vegetables[1] |

| Ferulic Acid | 4-hydroxy-3-methoxy | Cereal grains, rice, wheat bran[1] |

| Sinapic Acid | 4-hydroxy-3,5-dimethoxy | Oilseed crops |

Synthetic Cinnamic Acid Ester Derivatives

The esterification of the carboxylic acid group of cinnamic acid and its derivatives has been a common strategy to modulate their physicochemical properties, such as lipophilicity, which can influence their biological activity.

| Ester Derivative | Alcohol Moiety | Reported Biological Activity |

| Methyl Caffeate | Methanol | Antifungal |

| Methyl 2-nitro Cinnamate | Methanol | Antifungal |

| Phenethyl Caffeate | Phenethyl alcohol | Antioxidant, Anti-inflammatory |

| Decyl 3,4,5-trihydroxycinnamate | Decyl alcohol | Anticancer |

Synthetic Cinnamic Acid Amide Derivatives

The synthesis of cinnamamides has been extensively explored to generate compounds with a diverse range of biological activities. The nature of the amine moiety plays a crucial role in determining the pharmacological profile of the resulting amide.

| Amide Derivative | Amine Moiety | Reported Biological Activity |

| Cinnamoyl amides of biogenic amines | Dopamine, Serotonin, Tyramine | Antioxidant, MAO inhibition |

| Cinnamoyl sulfonamide hybrids | Sulfonamides | Hemostatic and stasis dissolving |

| N-benzyl cinnamamides | Substituted benzylamines | Anticancer |

| Cinnamoyl harmicine hybrids | Harmicine | Anticancer |

Hybrid and Conjugate Molecules

The conjugation of cinnamic acid with other bioactive scaffolds has led to the development of novel hybrid molecules with enhanced or multi-target biological activities.

| Hybrid/Conjugate | Conjugated Scaffold | Reported Biological Activity |

| Flavonoid-cinnamic acid amides | Flavonoids (e.g., Quercetin) | Neuroprotective |

| Oleanolic acid-cinnamic acid esters | Oleanolic acid | Anticancer |

| Cinnamic acid-metronidazole esters | Metronidazole | Anticancer (EGFR/HER-2 inhibitors) |

| Cinnamic acid-propranolol amides | Propranolol | Lipoxygenase inhibition, Antiproteolytic |

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various cinnamic acid derivatives. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions between different studies.

Table 3.1: Anticancer Activity of Cinnamic Acid Derivatives (IC₅₀ values in µM)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Decyl 3,4,5-trihydroxycinnamate | MCF-7 (Breast Cancer) | ~3.2 | |

| cis-Cinnamic Acid | A549 (Lung Adenocarcinoma) | ~180 | |

| trans-Cinnamic Acid | A549 (Lung Adenocarcinoma) | ~160 | |

| Compound 5 (methyl-substituted amide) | A-549 (Lung Cancer) | 10.36 | |

| Compound 44o (Oleanolic acid hybrid) | HeLa (Cervical Cancer) | 1.35 | |

| Compound 7a (cinnamide derivative) | HCT116 (Colon Cancer) | 131 | |

| Compound 7e (cinnamide derivative) | HCT116 (Colon Cancer) | 153 | |

| Compound 7f (cinnamide derivative) | HCT116 (Colon Cancer) | 71 | |

| Compound 9c (cinnamide derivative) | HCT116 (Colon Cancer) | 76 | |

| Compound 9f (cinnamide derivative) | HCT116 (Colon Cancer) | 99 | |

| Belinostat (PXD101) (cinnamic hydroxamate) | Various | 0.027 (HDAC inhibition) | |

| Panobinostat (LBH589) (cinnamic hydroxamate) | Various | 0.005 (HDAC inhibition) |

Table 3.2: Antimicrobial Activity of Cinnamic Acid Derivatives (MIC values)

| Compound | Microorganism | MIC | Reference |

| Methyl Caffeate | Candida albicans | 128 µg/mL | |

| Methyl 2-nitro Cinnamate | Candida albicans | 128 µg/mL | |

| Cinnamic Acid | Pseudomonas aeruginosa | 250 µg/mL (sub-MIC) | |

| Cinnamic Acid | Various bacteria | 0.25 mg/mL | |

| Compound 20 (styryl oxadiazole) | Mycobacterium tuberculosis H37Ra | 0.045 µg/mL (IC₅₀) | |

| 4-hydroxycinnamic acid derivative 2 | Mycobacterium marinum | 64 µM (IC₅₀) | |

| Sinapyl amides | Gram-positive cocci | 171 - 696 µM | |

| Cinnamic acid esters | Gram-positive & Gram-negative bacteria | 43 - 301 µM |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of cinnamic acid derivatives, compiled from various research articles.

Synthesis of Cinnamic Acid via Perkin Reaction

Objective: To synthesize trans-cinnamic acid from benzaldehyde and acetic anhydride.

Materials:

-

Benzaldehyde (0.05 mol)

-

Acetic anhydride (0.073 mol)

-

Anhydrous sodium acetate (0.03 mol)

-

Saturated sodium bicarbonate solution

-

Distilled water

-

Round bottom flask (100 mL)

-

Oil bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Place benzaldehyde, acetic anhydride, and anhydrous sodium acetate into a 100 mL round bottom flask.

-

Mix the components well and heat the reaction mixture in an oil bath at 160 °C for 1 hour, then increase the temperature to 170-180 °C and continue heating for 3 hours.

-

While still hot, pour the reaction mixture into approximately 40 mL of distilled water in a larger flask.

-

Boil the mixture for a short period to allow the unreacted acetic anhydride to hydrolyze to acetic acid.

-

Allow the solution to cool, at which point cinnamic acid will begin to crystallize.

-

Once cooled, add a saturated aqueous solution of sodium carbonate with vigorous stirring until the evolution of carbon dioxide ceases and the solution is alkaline (test with litmus paper). This will dissolve the cinnamic acid as its sodium salt and leave any unreacted benzaldehyde as an oily layer.

-

Filter the solution to remove any insoluble impurities.

-

To the filtrate, slowly add dilute hydrochloric acid with constant stirring until the precipitation of cinnamic acid is complete.

-

Filter the precipitated cinnamic acid, wash with cold water, and recrystallize from hot water or a suitable organic solvent to obtain the pure product.

Synthesis of Cinnamic Acid Amides

Objective: To synthesize a cinnamic acid amide from a cinnamic acid derivative and an amine.

Materials:

-

Cinnamic acid derivative (2 mmol)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (2.1 mmol)

-

1-Hydroxybenzotriazole (HOBt) (2.1 mmol)

-

Selected amine (2.0 mmol)

-

Triethylamine (Et₃N) (2.0 mmol)

-

N,N-Dimethylformamide (DMF) (2 mL)

-

Dichloromethane (CH₂Cl₂) (12 mL)

-

Argon atmosphere

Procedure:

-

Dissolve the cinnamic acid derivative in a mixture of DMF and CH₂Cl₂ in a reaction flask.

-

Add EDC and HOBt to the solution.

-

Stir the solution for 30 minutes at room temperature.

-

Add the selected amine and triethylamine to the reaction mixture.

-

Stir the mixture overnight at room temperature under an argon atmosphere.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with an appropriate organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure cinnamic acid amide.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

Objective: To qualitatively assess the antibacterial activity of a cinnamic acid derivative.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli)

-

Tryptic Soy Broth (TSB)

-

Sterile cotton swabs

-

Sterile blank paper disks

-

Solution of the test cinnamic acid derivative at a known concentration

-

Positive control antibiotic disks (e.g., Chloramphenicol, 30 µg)

-

Negative control disks (impregnated with the solvent used to dissolve the test compound)

-

0.5 McFarland turbidity standard

-

Incubator at 35-37 °C

Procedure:

-

Inoculum Preparation: From a pure 18-24 hour culture, select 3-5 well-isolated colonies and suspend them in TSB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

-

Application of Disks: Aseptically place the sterile paper disks impregnated with the test cinnamic acid derivative, the positive control antibiotic, and the negative control solvent onto the inoculated agar surface. Ensure the disks are at least 24 mm apart.

-

Incubation: Invert the plates and incubate at 35-37 °C for 18-24 hours.

-

Interpretation of Results: Measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound. Compare the zone of inhibition of the test compound to the positive and negative controls.

Mandatory Visualizations

Signaling Pathway Diagram: Inhibition of the NF-κB Pathway by Ferulic Acid

Caption: Inhibition of the NF-κB signaling pathway by Ferulic Acid.

Ferulic acid has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and tumorigenesis. One of the proposed mechanisms is the inhibition of the PI3K/Akt pathway, which is upstream of the IκB kinase (IKK) complex. By inhibiting PI3K/Akt, ferulic acid prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in an inactive state, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Workflow Diagram: From Synthesis to Biological Evaluation of Cinnamic Acid Derivatives

Caption: A typical workflow for the discovery of bioactive cinnamic acid derivatives.

The discovery and development of novel cinnamic acid-based therapeutic agents follow a structured workflow. This process begins with the rational design of new derivatives, followed by their chemical synthesis and rigorous purification. The structures of the synthesized compounds are then unequivocally confirmed using various spectroscopic techniques. Subsequently, the pure compounds are subjected to a battery of in vitro biological assays to screen for desired activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. The data from these assays are then used to establish structure-activity relationships (SAR), which guide the optimization of lead compounds through iterative cycles of design and synthesis. This systematic approach ultimately leads to the identification of promising lead candidates for further preclinical and clinical development.

References

The Multifaceted Mechanisms of Cinnamic Acid: A Technical Guide to its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered significant attention in the scientific community for their wide spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antimicrobial, antioxidant, anti-inflammatory, anticancer, and antidiabetic effects of cinnamic acid. Through a comprehensive review of the literature, we detail the key signaling pathways modulated by this versatile compound, present quantitative data on its efficacy, and provide an overview of the experimental protocols used to elucidate these mechanisms. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Antimicrobial Mechanism of Action

Cinnamic acid and its derivatives exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. The primary mechanisms of action involve the disruption of microbial cell integrity and function.

1.1. Disruption of Cell Membrane Integrity

The lipophilic nature of cinnamic acid allows it to intercalate into the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components such as ions, ATP, and nucleic acids. This disruption of the membrane potential and integrity ultimately results in cell death.[1][2] Visual evidence from electron microscopy has shown significant morphological changes in bacteria treated with cinnamic acid, including cell wall damage, wrinkling, and leakage of cytoplasmic contents.[1]

1.2. Inhibition of Cellular Enzymes

Cinnamic acid can interfere with crucial metabolic processes by inhibiting the activity of key microbial enzymes. A notable target is ATPase, an enzyme vital for cellular energy production.[1][2] By inhibiting ATPase, cinnamic acid disrupts the energy metabolism of the microorganism, leading to growth inhibition and death.

1.3. Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular polymeric matrix, rendering them resistant to conventional antimicrobial agents. Cinnamic acid and its derivatives have been shown to inhibit biofilm formation in various pathogenic bacteria and fungi. This anti-biofilm activity is crucial in combating chronic and persistent infections.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | Activity | IC50 / MIC / BMIC50 | Reference |

| Cinnamic Acid | Staphylococcus aureus | Antibacterial | MIC: 90.98% growth reduction | |

| Cinnamic Acid Derivative 7 | Candida albicans | Anti-biofilm | BMIC50: 2 µg/mL | |

| Cinnamic Acid Derivative 8 | Candida albicans | Anti-biofilm | BMIC50: 4 µg/mL | |

| Ferulic Acid | Streptococcus pyogenes | Antibacterial | MIC: 644 µM | |

| Cinnamic-hydroxamic-acid derivatives | Various pathogenic bacteria | Antibacterial | MIC: as low as 12 µg/mL |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of cinnamic acid and its derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compound (cinnamic acid or its derivative) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without test compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antioxidant Mechanism of Action

Cinnamic acid's antioxidant properties are central to many of its other biological effects and are mediated through both direct and indirect mechanisms.

2.1. Direct Scavenging of Reactive Oxygen Species (ROS)

The phenolic ring and the carboxylic acid group in the structure of cinnamic acid and its derivatives enable them to act as direct scavengers of free radicals, such as the hydroxyl radical (HO•) and superoxide anion (O2−•). They can donate a hydrogen atom to neutralize these reactive species, thereby mitigating oxidative damage to cellular components like lipids, proteins, and DNA.

2.2. Upregulation of Endogenous Antioxidant Defenses via the Nrf2 Pathway

Cinnamic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to cinnamic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Signaling Pathway: Nrf2 Activation

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 | Reference |

| Cinnamic Acid | DPPH Radical Scavenging | 1.2 µg/mL | |

| Acetyl Cinnamic Acid Derivative | DPPH Radical Scavenging | 0.16 µg/mL | |

| Cinnamic Acid | DPPH Radical Scavenging | 0.18 µg/mL | |

| Cinnamic Acid Derivative 1i | Superoxide Radical Scavenging | 75% inhibition at 0.1 mM | |

| Cinnamic Acid Derivative 3i | Lipoxygenase Inhibition | 7.4 µM | |

| Caffeic Acid | Intestinal Maltase Inhibition | 0.74 mM | |

| Ferulic Acid | Intestinal Sucrase Inhibition | 0.45 mM |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Sample Preparation: Various concentrations of the test compound (cinnamic acid or its derivatives) are prepared.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with the test sample solutions in a 96-well plate or cuvettes. A control containing only DPPH and the solvent is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of cinnamic acid are primarily attributed to its ability to suppress key pro-inflammatory signaling pathways.

3.1. Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Cinnamic acid and its derivatives can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

3.2. Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a crucial role in inflammatory responses. Cinnamic acid has been shown to inhibit the phosphorylation of these MAPK proteins, thereby downregulating the inflammatory cascade.

Signaling Pathway: Anti-inflammatory Action

Quantitative Data: Anti-inflammatory Activity

| Compound | Target/Assay | IC50 | Reference |

| Ursodeoxycholic acid-cinnamic acid hybrid 2m | Nitric Oxide Production in RAW264.7 cells | 7.70 µM | |

| Cinnamic acid derivative 8d1 | Anti-inflammatory activity | 1.55 µM | |

| Cinnamic acid-amino acid hybrid | COX-2 Inhibition | 6 µM |

Experimental Protocol: Western Blot for MAPK Phosphorylation

-

Cell Culture and Treatment: Cells (e.g., macrophages) are cultured and treated with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of various concentrations of cinnamic acid for a specified time.

-

Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38). Antibodies against the total forms of these proteins are used as loading controls.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software.

Anticancer Mechanism of Action

Cinnamic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.

4.1. Induction of Apoptosis via the Extrinsic Pathway

One of the key anticancer mechanisms of cinnamic acid is the induction of apoptosis, or programmed cell death. It has been shown to activate the extrinsic apoptotic pathway by increasing the expression of Tumor Necrosis Factor-Alpha (TNF-α) and its receptor, TNFR1. This leads to the activation of a caspase cascade, including caspase-8 and caspase-3, which are executioner caspases that dismantle the cell.

4.2. Cell Cycle Arrest and Inhibition of Proliferation

Cinnamic acid derivatives can also inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, preventing the cells from dividing and growing.

Signaling Pathway: Extrinsic Apoptosis

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 | Reference |

| Cinnamic Acid | HT-144 (Melanoma) | 2.4 mM | |

| Cinnamic Acid Derivative 59e | A549 (Lung Cancer) | 0.04 µM | |

| Cinnamic Acid Derivative 59e | HeLa (Cervical Cancer) | 0.004 µM | |

| Cinnamic Acid Derivative 5 | A-549 (Lung Cancer) | 10.36 µM | |

| p-Coumaric acid liposomes | A375 (Melanoma) | 62.77 µg/mL (24h) |

Experimental Protocol: Caspase Activity Assay

-

Cell Lysis: Cancer cells treated with cinnamic acid are lysed to release intracellular contents.

-

Reaction Mixture: The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., Ac-DEVD-AMC for caspase-3).

-

Incubation: The reaction is incubated at 37°C to allow the caspase to cleave the substrate.

-

Detection: The fluorescence or absorbance of the cleaved substrate is measured using a fluorometer or spectrophotometer.

-

Quantification: The caspase activity is quantified by comparing the signal from the treated samples to that of untreated controls and is often expressed as fold-change.

Antidiabetic Mechanism of Action

Cinnamic acid and its derivatives have shown promise in the management of diabetes through multiple mechanisms that improve glucose homeostasis.

5.1. Stimulation of Insulin Secretion

Cinnamic acid can enhance glucose-stimulated insulin secretion from pancreatic β-cells. While the exact mechanism is still under investigation, it is thought to involve the modulation of ion channel activity and intracellular calcium levels, which are key triggers for insulin release.

5.2. Enhancement of Glucose Uptake

Cinnamic acid can improve glucose uptake in peripheral tissues, such as adipocytes and muscle cells, which is a crucial step in lowering blood glucose levels. This effect is mediated through the translocation of glucose transporter 4 (GLUT4) to the cell membrane. Different derivatives of cinnamic acid may utilize distinct signaling pathways to achieve this, including both PPARγ-dependent and PI3K-dependent mechanisms.

Signaling Pathway: Glucose Uptake

Quantitative Data: Antidiabetic Activity

| Compound | Target/Assay | IC50 / Effect | Reference |

| Cinnamic Acid Derivative 2 | α-glucosidase inhibition | 39.91 µM | |

| N-trans-coumaroyltyramine | α-glucosidase inhibition | 0.42 mM | |

| Cinnamic Acid | Glucose Uptake in 3T3-L1 adipocytes | Increased uptake |

Experimental Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

-

Treatment: Differentiated adipocytes are treated with cinnamic acid or its derivatives for a specified period.

-

Glucose Uptake Measurement: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, for a short period.

-

Lysis and Scintillation Counting: The cells are washed to remove extracellular glucose, lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of glucose uptake is calculated and compared between treated and untreated cells.

Conclusion

Cinnamic acid and its derivatives represent a promising class of bioactive compounds with a diverse range of therapeutic potentials. Their mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways related to microbial survival, oxidative stress, inflammation, cancer progression, and metabolic regulation. The quantitative data presented herein highlight the potency of these compounds and provide a basis for further investigation and development. The detailed experimental protocols offer a practical guide for researchers seeking to explore the biological effects of cinnamic acid in their own studies. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate the therapeutic utility of cinnamic acid and its derivatives for the prevention and treatment of a variety of human diseases.

References

The Gateway to Phenylpropanoids: A Technical Guide to Cinnamic Acid Synthesis via Phenylalanine Ammonia-Lyase (PAL) in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of cinnamic acid in plants, a pivotal reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). This process marks the entry point into the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites crucial for plant development, defense, and interaction with the environment. These compounds also hold significant interest for their pharmacological properties.

Phenylalanine Ammonia-Lyase (PAL): The Gatekeeper Enzyme

Phenylalanine ammonia-lyase (PAL; EC 4.3.1.24) is a key enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[1][2][3][4] This reaction is the first committed step of the phenylpropanoid pathway, diverting carbon from primary metabolism (shikimate pathway) to the synthesis of thousands of specialized metabolites.[2] These metabolites include flavonoids, lignins, coumarins, and stilbenes, which play vital roles in plant structural support, pigmentation, and defense against pathogens and UV radiation. PAL is ubiquitous in higher plants and is also found in some fungi and bacteria, but it is absent in animals.

Structurally, PAL is a homotetrameric enzyme, meaning it is composed of four identical subunits. The molecular mass of the entire enzyme typically ranges from 270 to 330 kDa. The active sites are located at the interfaces between these subunits, highlighting the importance of the quaternary structure for its catalytic function.

The Catalytic Mechanism of PAL

The conversion of L-phenylalanine to trans-cinnamic acid by PAL is a spontaneous elimination reaction. A key feature of the PAL active site is the presence of an electrophilic cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO). This MIO group is formed autocatalytically from a conserved internal tripeptide motif (Alanine-Serine-Glycine).

The proposed mechanism involves the following key steps:

-

The aromatic ring of the L-phenylalanine substrate attacks the electrophilic MIO cofactor.

-

This attack activates the C-H bond on the β-carbon of the phenylalanine for deprotonation by a basic residue in the active site.

-

A carbanion intermediate is formed, which is stabilized by the active site environment.

-

Finally, ammonia is eliminated, resulting in the formation of the double bond of trans-cinnamic acid and the regeneration of the MIO cofactor.

Kinetic Properties of PAL Isoforms

In many plant species, PAL is encoded by a small multigene family, leading to the existence of different PAL isoforms. These isoforms can exhibit distinct kinetic properties and expression patterns, allowing for fine-tuned regulation of the phenylpropanoid pathway in different tissues and under various conditions. For example, Arabidopsis thaliana has four PAL genes (PAL1-PAL4). Studies on the recombinant proteins of these isoforms have shown that AtPAL1, 2, and 4 have similar Km values for L-phenylalanine, while AtPAL3 has very low activity.

The table below summarizes key kinetic parameters for PAL from different plant sources.

| Plant Species | Isoform | Substrate | Km (µM) | kcat (s-1) | pH Optimum | Temperature Optimum (°C) |

| Arabidopsis thaliana | AtPAL1 | L-Phe | 71 | 1.48 | ~8.5-9.0 | ~38-40 |

| Arabidopsis thaliana | AtPAL2 | L-Phe | 64 | 2.15 | ~8.5-9.0 | ~38-40 |

| Arabidopsis thaliana | AtPAL4 | L-Phe | 68 | 1.12 | ~8.5-9.0 | ~38-40 |

| Musa cavendishii | - | L-Phe | 1450 | - | 8.8 | 30 |

| Cyathobasis fruticulosa | - | L-Phe | - | - | 8.8 | 37 |

| Trichosporon cutaneum | - | L-Phe | 5000 | - | 8.0-8.5 | 32 |

Data compiled from multiple sources. Note that kinetic values can vary based on assay conditions.

Regulation of PAL Activity and Gene Expression

The activity of PAL is tightly regulated at multiple levels to control the flux of metabolites into the phenylpropanoid pathway. This regulation is crucial for the plant's response to developmental cues and environmental stresses.

Transcriptional Regulation: PAL gene expression is rapidly and dramatically induced by a wide range of stimuli, including:

-

Pathogen attack

-

Tissue wounding

-

UV irradiation

-

Low temperatures

-

Nutrient depletion

-

Hormones like jasmonic acid and salicylic acid

The promoters of PAL genes contain cis-regulatory elements that bind to various transcription factors, such as MYB, AP2/ERF, and NAC families, which mediate these responses.

Post-Translational Regulation and Feedback Inhibition: PAL activity can also be modulated after the protein is synthesized. This includes potential regulation by phosphorylation and ubiquitination. Furthermore, PAL is subject to feedback inhibition by some of its downstream products, including trans-cinnamic acid itself. This allows the cell to fine-tune the pathway's output based on the accumulation of its final products.

Experimental Protocols

Protocol for PAL Activity Assay (Spectrophotometric Method)

This protocol is a generalized method based on common practices for determining PAL activity by measuring the formation of trans-cinnamic acid, which absorbs light at approximately 290 nm.

Methodology:

-

Enzyme Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in a cold extraction buffer (e.g., 100 mM sodium borate buffer, pH 8.8, containing β-mercaptoethanol or other protectants).

-

Centrifuge the homogenate at high speed (e.g., 13,000-15,000 x g) for 20-30 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. The protein concentration should be determined using a standard method like the Bradford assay.

-

-

Enzymatic Reaction:

-

Prepare the reaction mixture in a cuvette or microplate well. A typical mixture contains:

-

Borate buffer (100 mM, pH 8.8)

-

L-phenylalanine solution (e.g., 50 mM)

-

Enzyme extract

-

-

The reaction is initiated by adding the enzyme extract.

-

For a control, substitute the enzyme extract with extraction buffer or heat-inactivated enzyme.

-

-

Measurement:

-

Incubate the reaction mixture at the optimal temperature for PAL (e.g., 37°C or 40°C) for a specific duration (e.g., 30-120 minutes).

-

The formation of trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm using a spectrophotometer.

-

The reaction can be stopped by adding an acid like HCl or trichloroacetic acid (TCA) before measurement.

-

-

Calculation of Activity:

-

PAL activity is calculated based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid. The activity is typically expressed as units per milligram of protein (e.g., µmol of cinnamic acid formed per minute per mg of protein).

-

Protocol for Quantification of Cinnamic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of cinnamic acid from plant material.

Methodology:

-

Extraction:

-

Homogenize dried and powdered plant material.

-

Perform an extraction using a suitable solvent, such as methanol or ethanol, often with the aid of sonication or reflux.

-

Filter the extract to remove solid debris.

-

The solvent is typically evaporated under vacuum, and the residue is redissolved in a smaller volume of the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is often employed, typically using a mixture of an aqueous solvent (e.g., water with a small amount of acid like phosphoric or acetic acid to control pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection is performed at a wavelength where cinnamic acid has a strong absorbance, typically around 270-280 nm.

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

-

Quantification:

-

A standard curve is generated by injecting known concentrations of a pure trans-cinnamic acid standard.

-

The peak area of cinnamic acid in the plant extract chromatogram is compared to the standard curve to determine its concentration in the sample. The results are typically expressed as mg or µg of cinnamic acid per gram of dry plant material.

-

Conclusion

The synthesis of cinnamic acid via phenylalanine ammonia-lyase is a fundamental and highly regulated process in plant biology. As the entry point to the phenylpropanoid pathway, PAL's activity dictates the production of a vast suite of compounds essential for plant survival and with significant value in medicine and industry. A thorough understanding of PAL's mechanism, kinetics, and regulation is critical for professionals in plant science and drug development, paving the way for metabolic engineering of valuable natural products and the discovery of new bioactive compounds.

References

A Comprehensive Technical Guide to the Differentiated Properties of Cis- and Trans-Cinnamic Acid for Researchers and Drug Development Professionals

Abstract

Cinnamic acid, a naturally occurring unsaturated carboxylic acid, exists as two geometric isomers: cis-cinnamic acid and trans-cinnamic acid. While structurally similar, these isomers exhibit distinct physical, chemical, and biological properties that are of significant interest to researchers in the fields of chemistry, biology, and pharmacology. The trans isomer is the more stable and common form, found abundantly in nature, whereas the cis isomer is less stable and often formed through photoisomerization. This in-depth technical guide provides a comprehensive comparison of the properties of these two isomers, detailed experimental protocols for their characterization, and visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for scientists and professionals involved in drug development and related research areas.

Comparative Physicochemical Properties

The distinct spatial arrangement of the functional groups in cis- and trans-cinnamic acid gives rise to significant differences in their physical and chemical properties. These properties are summarized in the tables below for easy comparison.

Physical Properties

| Property | trans-Cinnamic Acid | cis-Cinnamic Acid | References |

| Appearance | White monoclinic crystals | Colorless to white prismatic crystals | [1] |

| Molar Mass | 148.16 g/mol | 148.16 g/mol | [1] |

| Melting Point | 133 °C | 42 °C, 58 °C, 68 °C (polymorphs) | [1][2] |

| Boiling Point | 300 °C (decomposes) | 265 °C (decomposes) | [1] |

| Density | 1.2475 g/cm³ | 1.284 g/cm³ (at 4 °C) | |

| Solubility in Water | 0.5 g/L (at 25 °C) | Slightly soluble (0.937 g/L at 25 °C) | |

| Solubility in Organic Solvents | Freely soluble in ethanol, methanol, diethyl ether, acetone, benzene, chloroform. Insoluble in hexane. | Easily soluble in alcohol, ether, and ethyl acetate. | |

| Odor | Honey-like, slight cinnamon aroma | - |

Chemical and Spectroscopic Properties

| Property | trans-Cinnamic Acid | cis-Cinnamic Acid | References |

| IUPAC Name | (2E)-3-Phenylprop-2-enoic acid | (2Z)-3-Phenylprop-2-enoic acid | |

| Stability | More stable isomer | Less stable, can isomerize to the trans form upon heating. | |

| pKa | 4.44 | ~3.85 | |

| UV λmax | ~270-273 nm | ~262 nm | |

| Key IR Bands (cm⁻¹) | ~1680 (C=O), ~1630 (C=C), ~980 (trans C-H bend) | ~1700 (C=O), ~1630 (C=C), ~780 (cis C-H bend) | |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (d, C=CH), ~6.4 (d, Ph-CH=) | ~6.9 (d, C=CH), ~5.9 (d, Ph-CH=) | |

| ¹³C NMR (CDCl₃, δ ppm) | ~172 (C=O), ~147 (C=CH), ~120 (Ph-CH=) | ~171 (C=O), ~145 (C=CH), ~118 (Ph-CH=) |

Differentiated Biological and Pharmacological Activities

The geometric isomerism of cinnamic acid profoundly influences its biological activity. The cis isomer, despite its lower stability, often exhibits more potent effects in various biological systems.

Plant Growth Regulation

-

cis-Cinnamic Acid: Acts as a natural plant growth-promoting compound. It functions as an inhibitor of polar auxin transport, leading to localized auxin accumulation. This results in phenotypes characteristic of high auxin levels, such as the inhibition of primary root growth and the promotion of lateral and adventitious root formation.

-

trans-Cinnamic Acid: Generally inactive as a plant growth promoter at equimolar concentrations. It is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of plant secondary metabolites, including lignins, flavonoids, and salicylic acid.

Antimicrobial and Pharmacological Effects

-

cis-Cinnamic Acid: Demonstrates significantly higher antimicrobial activity compared to its trans counterpart. Notably, it is much more potent against Mycobacterium tuberculosis, including multidrug-resistant strains. It also shows a more pronounced synergistic effect when combined with standard anti-tuberculosis drugs like isoniazid and rifampicin.

-

trans-Cinnamic Acid: Possesses a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Cinnamic acid and its derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammation and tumorigenesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize and differentiate cis- and trans-cinnamic acid.

Physicochemical Characterization

This protocol describes the determination of the melting point range of the cinnamic acid isomers using a capillary melting point apparatus.

-

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of cis- or trans-cinnamic acid

-

Spatula

-

Mortar and pestle (optional)

-

-

Procedure:

-

Ensure the sample is a fine powder. If necessary, gently grind the crystals in a mortar.

-

Pack the capillary tube by tapping the open end into the powdered sample until it is filled to a height of 2-3 mm.

-

Invert the tube and tap the sealed end on a hard surface to compact the sample at the bottom.

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure accuracy. Pure compounds will have a sharp melting range (0.5-1 °C), while impure samples will exhibit a depressed and broader melting range.

-

This protocol outlines the determination of the solubility of the cinnamic acid isomers in a given solvent.

-

Materials:

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Solvent of interest (e.g., water, ethanol)

-

Sample of cis- or trans-cinnamic acid

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for quantification

-

-

Procedure:

-

Add an excess amount of the cinnamic acid isomer to a known volume of the solvent in a sealed flask.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved cinnamic acid using a pre-calibrated UV-Vis spectrophotometer at the λmax of the isomer or an HPLC system.

-

Calculate the solubility in units such as g/L or mol/L.

-

This protocol describes the determination of the acid dissociation constant (pKa) of the cinnamic acid isomers.

-

Materials:

-

pH meter with a glass electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

A known concentration of the cinnamic acid isomer dissolved in a suitable solvent (e.g., water or a water/ethanol mixture)

-

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume of the cinnamic acid solution into a beaker and add a magnetic stir bar.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the buret with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments of the NaOH solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence point (the point of rapid pH change).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

-

Spectroscopic and Chromatographic Analysis

-

Objective: To determine the wavelength of maximum absorbance (λmax) for each isomer.

-

Instrumentation: UV-Vis Spectrophotometer.

-

Procedure:

-

Prepare dilute solutions of both cis- and trans-cinnamic acid in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Use the solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of each solution over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength at which the maximum absorbance occurs for each isomer.

-

-

Objective: To identify the characteristic vibrational modes of the functional groups in each isomer.

-

Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press.

-

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with ~100 mg of dry KBr powder in an agate mortar.

-

Place the mixture in a pellet press and apply pressure to form a transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic peaks for the O-H, C=O, C=C, and C-H bonds, paying close attention to the out-of-plane C-H bending vibrations that differentiate the cis and trans isomers.

-

-

Objective: To elucidate the chemical environment of the protons and carbons in each isomer.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and stereochemistry of the isomers. The coupling constant between the vinylic protons is a key differentiator (J ≈ 16 Hz for trans and J ≈ 12 Hz for cis).

-

-

Objective: To separate and quantify the cis and trans isomers in a mixture.

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

-

Procedure:

-

Prepare a mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like phosphoric acid).

-

Prepare standard solutions of known concentrations for both isomers.

-

Inject the standards and the sample mixture into the HPLC system.

-

Monitor the elution of the compounds using the UV detector at the λmax of the isomers.

-

The trans isomer, being less polar, will typically have a longer retention time than the cis isomer on a reverse-phase column.

-

Quantify the amount of each isomer by comparing the peak areas to the calibration curves generated from the standards.

-

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important biological pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Polar Auxin Transport and its Inhibition by cis-Cinnamic Acid.

Caption: The Canonical NF-κB Signaling Pathway and its Inhibition.

Experimental Workflow

References

The Solubility of Cinnamic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are of significant interest in the pharmaceutical, cosmetic, and food industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. A critical physicochemical parameter governing the formulation, efficacy, and bioavailability of cinnamic acid-based products is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of cinnamic acid in a range of common organic solvents, details the experimental methodologies for its determination, and presents a logical workflow for a standard solubility assessment.

Quantitative Solubility Data

The solubility of trans-cinnamic acid, the more stable and common isomer, has been experimentally determined in numerous organic solvents. The following tables summarize the available quantitative data, providing a valuable resource for comparative analysis and solvent selection in research and development.

Table 1: Solubility of trans-Cinnamic Acid in Various Organic Solvents at 298.2 K (25 °C) and 313.2 K (40 °C)

| Solvent | Molar Solubility (mol·L⁻¹) at 298.2 K | Gram Solubility ( g/100 mL) at 298.2 K | Molar Solubility (mol·L⁻¹) at 313.2 K | Gram Solubility ( g/100 mL) at 313.2 K |

| Methanol | 2.22 | 32.94 | 3.08 | 45.70 |

| Ethanol | 1.56 | 23.00[1] | 2.19 | 32.40 |

| 1-Propanol | 1.18 | 17.50 | 1.68 | 24.90 |

| 2-Propanol | 1.01 | 14.90 | 1.48 | 21.90 |

| 2-Butanone | 1.96 | 29.00 | 2.76 | 40.90 |

| Ethyl Acetate | 1.41 | 20.90 | 2.04 | 30.20 |

| Acetonitrile | 0.88 | 13.00 | 1.34 | 19.90 |

Data for the table above was compiled from a study by Vilas-Boas et al. (2020), which utilized the isothermal shake-flask method and UV-Vis spectroscopy for determination.[2][3]

Table 2: Additional Reported Solubility Data for Cinnamic Acid

| Solvent | Temperature | Solubility |

| Water | 25 °C | 0.05 g/100 mL[1] |

| Water | 98 °C | 0.588 g/100 mL[1] |

| Chloroform | 15 °C | 5.9 g/100 mL |

| Benzene | - | Freely Soluble |

| Diethyl Ether | - | Freely Soluble |

| Acetone | - | Freely Soluble |

| Acetic Acid | - | Freely Soluble |

| Carbon Disulfide | - | Freely Soluble |

| Petroleum Ether | - | Soluble |

| Oils | - | Soluble |

| Hexane | - | Insoluble |

Note: "Freely Soluble" and "Soluble" are qualitative terms. Quantitative data for these solvents is less commonly reported in standard literature. Cinnamic acid is a white crystalline compound that is slightly soluble in water but freely soluble in many organic solvents.

Experimental Protocols

The determination of cinnamic acid solubility is crucial for accurate and reproducible research. The isothermal shake-flask method is a widely accepted and reliable technique for measuring thermodynamic solubility. This method, coupled with a suitable analytical technique for quantification, forms the gold standard for solubility assessment.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until saturation is reached.

Materials:

-

trans-Cinnamic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Conical flasks or vials with stoppers

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess of crystalline trans-cinnamic acid to a conical flask containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be established experimentally.

-

After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-